8-(4-Methoxyphenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
8-(4-Methoxyphenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name:
Vulcanchem
CAS No.:
54058-39-8
VCID:
VC0481959
InChI:
InChI=1S/C13H12N4O3/c1-17-11-9(12(18)16-13(17)19)14-10(15-11)7-3-5-8(20-2)6-4-7/h3-6H,1-2H3,(H,14,15)(H,16,18,19)
SMILES:
CN1C2=C(C(=O)NC1=O)NC(=N2)C3=CC=C(C=C3)OC
Molecular Formula:
C13H12N4O3
Molecular Weight:
272.26g/mol
8-(4-Methoxyphenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 54058-39-8
Main Products
VCID: VC0481959
Molecular Formula: C13H12N4O3
Molecular Weight: 272.26g/mol
CAS No. | 54058-39-8 |
---|---|
Product Name | 8-(4-Methoxyphenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione |
Molecular Formula | C13H12N4O3 |
Molecular Weight | 272.26g/mol |
IUPAC Name | 8-(4-methoxyphenyl)-3-methyl-7H-purine-2,6-dione |
Standard InChI | InChI=1S/C13H12N4O3/c1-17-11-9(12(18)16-13(17)19)14-10(15-11)7-3-5-8(20-2)6-4-7/h3-6H,1-2H3,(H,14,15)(H,16,18,19) |
Standard InChIKey | YWZIKKBJLPUQRZ-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=O)NC1=O)NC(=N2)C3=CC=C(C=C3)OC |
Canonical SMILES | CN1C2=C(C(=O)NC1=O)NC(=N2)C3=CC=C(C=C3)OC |
PubChem Compound | 848603 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume